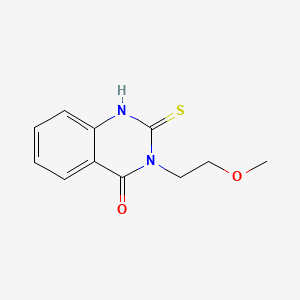

3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

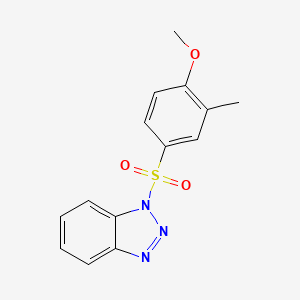

The compound “3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, one of which is a pyrimidine . The 2-methoxyethyl group attached to the quinazolinone core could potentially influence the compound’s solubility and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with a 2-methoxyethyl group attached. The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) at the 2-position of the quinazolinone core could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The quinazolinone core, the thioxo group, and the 2-methoxyethyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, the thioxo group, and the 2-methoxyethyl group could potentially influence properties such as solubility, melting point, and reactivity .科学研究应用

-

Poly(N,N-bis(2-methoxyethyl)acrylamide)

- Application Summary : This polymer is thermoresponsive, exhibiting a lower critical solution temperature (LCST)–type phase transition . It has potential applications in smart materials.

- Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

- Results : The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions .

-

Poly(2-methoxyethyl acrylate) (PMEA)

- Application Summary : PMEA is a US FDA-approved biocompatible polymer. It has potential applications in the construction of artificial small-diameter blood vessels .

- Methods of Application : The interaction behavior of human umbilical vein endothelial cells (HUVECs) and platelets with PMEA-analogous polymers was investigated .

- Results : Endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers .

- Benzoylated Products

- Application Summary : Benzoylated products are often used in organic synthesis .

- Methods of Application : These products can be synthesized by the benzoylation of substituted phenols under low temperature. These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .

- Results : The synthesis resulted in the production of hydroxy benzophenones .

- Benzoylated Products

- Application Summary : Benzoylated products are often used in organic synthesis .

- Methods of Application : These products can be synthesized by the benzoylation of substituted phenols under low temperature. These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .

- Results : The synthesis resulted in the production of hydroxy benzophenones .

未来方向

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research on this compound could involve investigating its potential biological activities, studying its reactivity and interactions with other molecules, and optimizing its synthesis .

属性

IUPAC Name |

3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-15-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPDJZFIKZJXCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2394259.png)

![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)

![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)

![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)

![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)

![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)